molecular formula C17H16ClNO B1293324 3'-Azetidinomethyl-2-chlorobenzophenone CAS No. 898771-87-4

3'-Azetidinomethyl-2-chlorobenzophenone

Cat. No. B1293324
CAS RN: 898771-87-4
M. Wt: 285.8 g/mol
InChI Key: CMNRUGXEHMGPFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives can involve multiple steps and reagents. For instance, the synthesis of N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones involves the reaction of imine derivatives with ketenes generated by the reaction of chloroacetylchloride with triethylamine in 1,4-dioxane . Similarly, azetidinone derivatives derived from penicillins G and V can be synthesized through chemoselective electrochlorination . These methods highlight the versatility of azetidinone synthesis, which can be adapted to introduce various substituents and achieve desired chemical properties.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered beta-lactam ring. This ring structure is crucial for the biological activity of these compounds. The papers describe the assignment of structures through elemental analysis and various spectroscopic methods such as IR and 1H NMR . The presence of substituents like chloromethyl groups can lead to different reactivity and biological properties .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions. For example, the transformation of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters involves a rearrangement reaction that is facilitated by treatment with alkoxides . Additionally, the cyclization of chlorinated azetidinones can be promoted by bimetal redox systems, leading to the formation of 3-hydroxycephems . These reactions demonstrate the reactivity of the azetidinone ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. The papers provided do not directly discuss the physical properties such as melting points or solubility. However, the chemical properties, such as reactivity towards electrophilic chlorination and susceptibility to rearrangement reactions , are well-documented. These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in drug development.

Relevant Case Studies

Several of the papers discuss the biological activities of azetidinone derivatives. For instance, some derivatives have shown in vitro antibacterial activity against Gram-positive and Gram-negative bacterial pathogens . Another study investigated the antiproliferative activity of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines, indicating potential applications in cancer treatment . These case studies demonstrate the therapeutic potential of azetidinone derivatives and their relevance in medicinal chemistry.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-8-2-1-7-15(16)17(20)14-6-3-5-13(11-14)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRUGXEHMGPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643265
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898771-87-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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